1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative fused with a benzimidazole scaffold. Its structure features a 2,5-dimethoxyphenyl group at position 1 of the pyrrolidinone ring and a 3-phenylpropyl substituent on the benzimidazole nitrogen (position 1) .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-33-22-14-15-26(34-2)25(18-22)31-19-21(17-27(31)32)28-29-23-12-6-7-13-24(23)30(28)16-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-15,18,21H,8,11,16-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKXRGBYTFPSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidin-2-one core, followed by the introduction of the benzodiazole and dimethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzimidazole-Pyrrolidinone Derivatives
The following compounds share core structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:
Key Observations :
- Substituent Effects: The target compound’s 3-phenylpropyl group on benzimidazole contrasts with the methylphenyl group in compounds 12–14. Longer alkyl chains (e.g., propyl vs.
- Synthetic Efficiency : Compound 14 achieved the highest yield (67%), suggesting favorable reaction conditions for acetamide derivatives compared to hydrazide (12) or pyrazole-linked (13) analogues .
- Thermal Stability : The decomposition point of compound 14 (204°C) indicates higher thermal stability than the target compound’s analogues, though data for the target itself are unavailable .
Comparison with Other Heterocyclic Scaffolds
Pyrrolidinone Derivatives with Aromatic Substituents
- 1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (): This compound replaces benzimidazole with a fluorophenyl group and introduces a hydroxy group at position 3. The dimethylaminopropyl chain may enhance solubility in polar solvents compared to the target’s phenylpropyl group . The ethoxy group on the benzoyl moiety could modulate electronic effects differently than the target’s dimethoxyphenyl group .
Pyrazole and Imidazole Analogues
- (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (): Features a diazenyl-pyrrolidinyl group instead of benzimidazole. The conjugated enone system may confer distinct UV-Vis absorption properties compared to the target’s aromatic-rich structure .
- 1-Benzoyl-5-(aryl)-{3-[4-(2-phenyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazoles (): These pyrazole derivatives lack the pyrrolidinone core but share imidazole-related motifs.
Research Implications and Gaps
- Pharmacological Potential: While the target compound’s dimethoxyphenyl and benzimidazole groups are associated with kinase inhibition or antimicrobial activity in related structures (e.g., ), direct bioactivity data for the target are lacking .
- Synthetic Optimization : Higher yields in compound 14 (67%) suggest that acylated derivatives may be more synthetically accessible than the target’s propyl-linked analogue .
Biological Activity
1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives . This compound is notable for its potential pharmacological applications due to its unique structural features, which include a pyrrolidine ring and various functional groups. The molecular formula of this compound is , with a molecular weight of approximately 414.53 g/mol. This article reviews the biological activity of this compound based on recent research findings.
Pharmacological Potential
The biological activity of this compound has been explored in various studies, demonstrating its potential as an antitumor agent and neuropharmacological compound.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, compounds derived from benzimidazole and benzothiazole have shown promising results against various cancer cell lines. In a study assessing the antitumor activity of newly synthesized derivatives, several compounds demonstrated the ability to inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) through MTS cytotoxicity and BrdU proliferation assays .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |
| Compound 9 | NCI-H358 | 20.46 ± 8.63 | 3D |
These findings suggest that the presence of specific functional groups in benzimidazole derivatives can enhance their antitumor efficacy.
Neuropharmacological Effects
The compound's structure suggests it may interact with neurotransmitter systems, particularly serotonin receptors. Research indicates that similar compounds show high affinity for the 5-HT2A receptor , which is involved in various neurological processes. For example, structural modifications in related compounds have been shown to influence binding affinity and agonist activity at these receptors .
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : Compounds with similar structures have been reported to bind to DNA, inhibiting DNA-dependent enzymes and thereby affecting cell proliferation .
- Receptor Interaction : The interaction with serotonin receptors may mediate neuropharmacological effects, influencing mood and behavior .
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Antitumor Study : A study evaluated a series of benzimidazole derivatives for their antitumor activity against multiple cancer cell lines using both 2D and 3D culture methods. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments .
- Neuropharmacology Research : Investigations into the binding affinities of structurally related compounds at serotonin receptors revealed that modifications could lead to enhanced therapeutic profiles for treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
